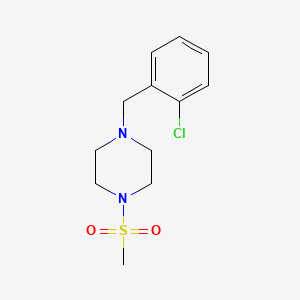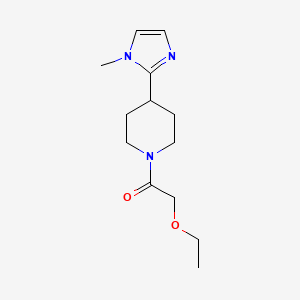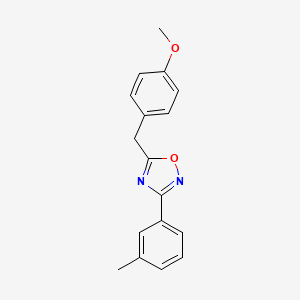
1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound with potential applications in various fields due to its unique structure and properties. It belongs to the class of piperazine derivatives, characterized by the presence of a piperazine ring, a versatile scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of similar piperazine compounds typically involves nucleophilic substitution reactions. For example, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized by substituting 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007). Such methods are often characterized by specific reaction conditions and reagents, which determine the structure and properties of the final product.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined using techniques like X-ray crystallography. In a study, the crystal structure of a related compound revealed that the piperazine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral (Naveen et al., 2007). Such structural insights are crucial for understanding the compound's interactions and reactivity.
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions due to their functional groups. For instance, hyperbranched polymers were synthesized from 1-(2-aminoethyl)piperazine, demonstrating the reactivity of the piperazine group in polyaddition reactions (Yan & Gao, 2000). These reactions often lead to products with interesting chemical and physical properties.
Physical Properties Analysis
The physical properties of piperazine compounds vary based on their molecular structure. For example, the compound 1-benzhydryl-4-methanesulfonyl-piperazine crystallizes in the monoclinic crystal class, with specific cell parameters (Naveen et al., 2007). These properties are important for applications in material science and pharmacology.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of piperazine derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds show a range of activities and interactions based on their structural configuration (Yan & Gao, 2000). Understanding these properties is essential for their application in drug design and synthesis of novel materials.
Aplicaciones Científicas De Investigación
Automated Pre-Column Derivatization and HPLC Analysis
1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine and similar compounds have been used in the development of sensitive and selective methods for the determination of specific drugs in human plasma. This involves automated pre-column chemical derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection, facilitating the analysis of drug concentrations within biological matrices for pharmacokinetic studies (Kline, Kusma, & Matuszewski, 1999).
In Vitro Oxidative Metabolism
Compounds structurally related to 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine, such as Lu AA21004, a novel antidepressant, have been studied for their metabolism using human liver microsomes, liver S9 fraction, and recombinant enzymes. These studies help in understanding the metabolic pathways and potential drug interactions of new pharmaceutical compounds (Hvenegaard et al., 2012).
Antibacterial Activity
The structure-activity relationship (SAR) of piperazine derivatives, including those with modifications at the piperazine group, has been explored for their antibacterial activity. These studies contribute to the development of new antibacterial agents effective against resistant strains of bacteria (Matsumoto & Minami, 1975).
Adenosine A2B Receptor Antagonism
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to 1-(2-chlorobenzyl)-4-(methylsulfonyl)piperazine, have been developed and characterized as adenosine A2B receptor antagonists. These compounds have potential therapeutic applications in treating diseases related to adenosine receptor dysfunction (Borrmann et al., 2009).
Hyperbranched Polymer Synthesis
Hyperbranched polymers with multiamino groups have been synthesized using 1-(2-aminoethyl)piperazine and divinyl sulfone, without any catalysts. This synthesis strategy opens new avenues for developing materials with unique properties for various industrial applications (Yan & Gao, 2000).
Crystal Structure Analysis
The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine has been analyzed, revealing insights into the conformational properties and molecular interactions within crystalline materials. This information is crucial for the design of materials with specific physical and chemical characteristics (Naveen et al., 2007).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZDBZKOUPZRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)
![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)
![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)
![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)
![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)
![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)